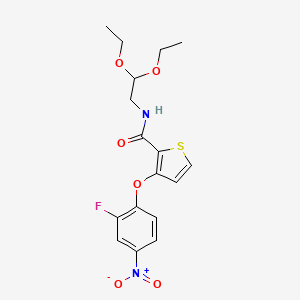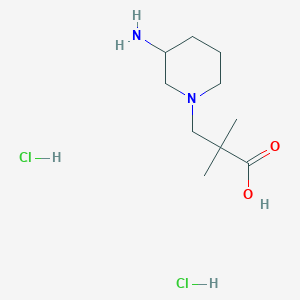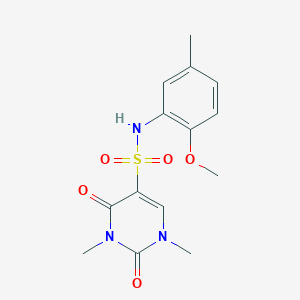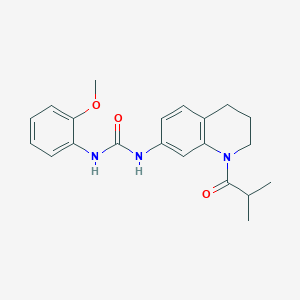![molecular formula C28H31N5 B2510193 9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896850-75-2](/img/structure/B2510193.png)
9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline and quinazolinone derivatives, such as the compound , are important heterocyclic compounds in medicinal chemistry due to their wide range of biological properties . They have been reported to exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis details for the compound “9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” were not found in the retrieved papers.Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives are involved in various chemical reactions, including Oxidative cyclization, Reagent refluxing, and One-pot synthesis . Specific chemical reaction details for the compound “9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” were not found in the retrieved papers.Aplicaciones Científicas De Investigación
- Synthesis : The compound was synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
- Activity : It exhibited significant antibacterial and antifungal activity, comparable to standard drugs. Docking studies with oxidoreductase protein structures further supported its efficacy .
- Design : Derivatives of N-aryl-2-trifluoromethyl-quinazoline-4-amine were designed, and some of these compounds may inhibit Werner helicase (WRN), a target relevant to cancer therapy .
- Hybrid Compounds : The compound’s 1H-1,2,3-triazole tethered pyrazolo[5,1-b]quinazoline hybrids were found to have promising antimicrobial properties. These hybrids could serve as leads for future drug discovery .
Antimicrobial Activity
Werner Helicase Inhibition
Antimicrobial Drug Discovery
Coumarin Derivatives Research
Mecanismo De Acción
Target of Action
The primary target of this compound is the Werner (WRN) helicase . WRN helicase is a protein that plays a crucial role in DNA replication and repair. Inhibiting this protein can lead to genomic instability, which is a key hallmark of cancer .
Mode of Action
The compound interacts with its target, the WRN helicase, by binding to its active site. This binding inhibits the activity of the helicase, preventing it from unwinding DNA and disrupting the process of DNA replication and repair . This disruption can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways. Most notably, it disrupts the DNA damage response (DDR) pathway . The DDR pathway is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . Disruption of this pathway can lead to the accumulation of DNA damage, promoting the rapid growth of tumor cells .
Result of Action
The result of the compound’s action is the inhibition of WRN helicase, leading to disruption of the DDR pathway and the accumulation of DNA damage . This can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth . Therefore, this compound has potential as an anticancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, the pH of the cellular environment can affect the compound’s stability and its ability to interact with its target Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s action
Propiedades
IUPAC Name |
9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5/c1-21-26(23-12-6-3-7-13-23)27-29-25-15-9-8-14-24(25)28(33(27)30-21)32-18-16-31(17-19-32)20-22-10-4-2-5-11-22/h2-7,10-13H,8-9,14-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBXUSHQUKIDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)
![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2510125.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)


![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)
